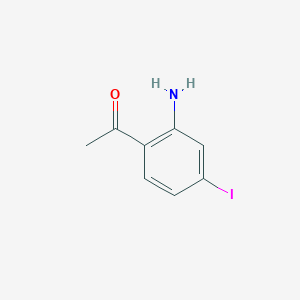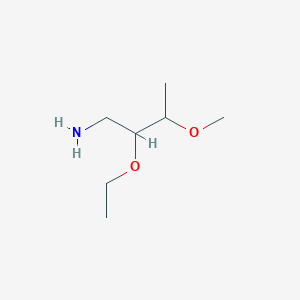![molecular formula C19H29N3O2S B13075909 N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine](/img/structure/B13075909.png)
N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine is a complex organic compound with the molecular formula C19H29N3O2S and a molecular weight of 363.52 g/mol . This compound features a diazabicyclo[2.2.1]heptane core, which is a bicyclic structure containing nitrogen atoms, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
The synthesis of N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine involves several steps. One common method includes the organocatalyzed asymmetric Michael addition of substituted triketopiperazines to enones, which affords products in high yield and enantiomeric ratio . Further modifications, such as epimerization and lactamization cascades, are applied to synthesize the desired diazabicyclo[2.2.1]heptane derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule. Common reagents and conditions used in these reactions include strong bases, acids, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and natural product-like motifs.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The diazabicyclo[2.2.1]heptane core structure is known to interact with various biological targets, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine can be compared with other similar compounds, such as:
Diazabicyclo[2.2.1]heptane derivatives: These compounds share the same core structure and may exhibit similar biological activities.
Prolinamides: These compounds also possess natural product-like scaffolds and can be synthesized using similar synthetic routes.
Harmicine: Another compound with a similar core structure, used in various biological and chemical applications. The uniqueness of this compound lies in its specific functional groups and the potential for diverse applications in different fields.
Propiedades
Fórmula molecular |
C19H29N3O2S |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
N-[[4-[(5-ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl]phenyl]methyl]cyclopentanamine |
InChI |
InChI=1S/C19H29N3O2S/c1-2-21-13-18-11-17(21)14-22(18)25(23,24)19-9-7-15(8-10-19)12-20-16-5-3-4-6-16/h7-10,16-18,20H,2-6,11-14H2,1H3 |
Clave InChI |
YZYYAIPQRVKYBO-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC2CC1CN2S(=O)(=O)C3=CC=C(C=C3)CNC4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


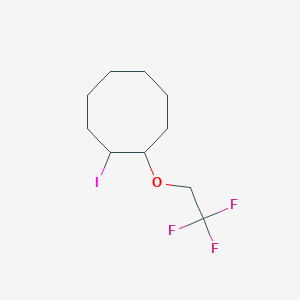
![1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13075835.png)


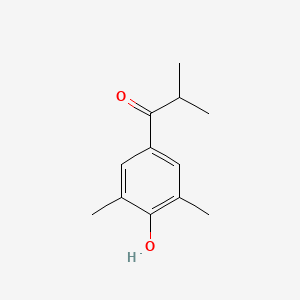
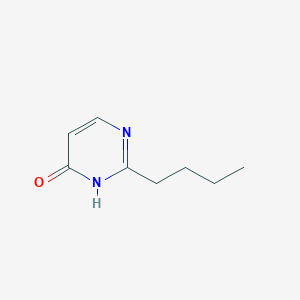
![7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13075874.png)
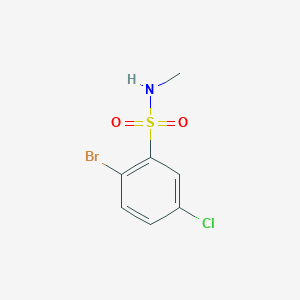

![1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13075894.png)
![4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13075896.png)
![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylicacid](/img/structure/B13075899.png)
